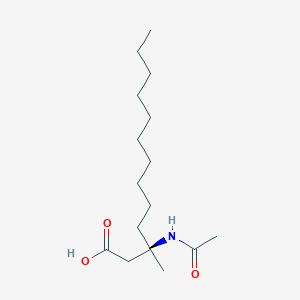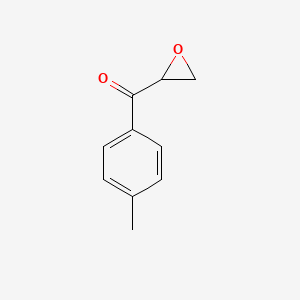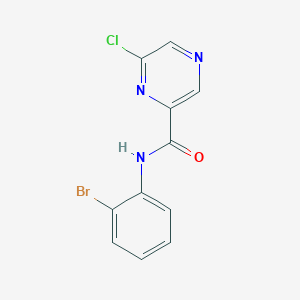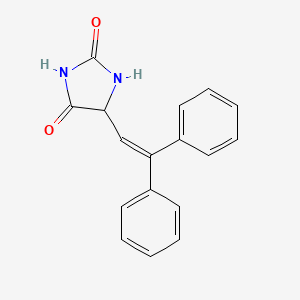![molecular formula C21H25NO3 B15171066 tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate CAS No. 877172-33-3](/img/structure/B15171066.png)
tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a diphenylbutenyl moiety, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate typically involves the reaction of tert-butyl carbamate with a suitable diphenylbutenyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with rigorous quality control measures, is essential in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate can undergo oxidation reactions, particularly at the diphenylbutenyl moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride, targeting the carbamate or the double bond in the butenyl group.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group. Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new carbamates or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate is used as a protecting group for amines. It can be selectively removed under mild conditions, making it valuable in multi-step synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved pharmacokinetics.
Industry: In the chemical industry, it is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate involves the hydrolysis of the carbamate group to release the active amine. This reaction is catalyzed by enzymes such as esterases or amidases in biological systems. The released amine can then interact with its molecular targets, which may include receptors, enzymes, or other proteins, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl N-phenylcarbamate
Uniqueness: tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate is unique due to the presence of the diphenylbutenyl moiety, which imparts specific chemical and physical properties. This structural feature distinguishes it from other carbamates and influences its reactivity and applications.
Eigenschaften
CAS-Nummer |
877172-33-3 |
|---|---|
Molekularformel |
C21H25NO3 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
tert-butyl N-(1,4-diphenylbut-3-enoxy)carbamate |
InChI |
InChI=1S/C21H25NO3/c1-21(2,3)24-20(23)22-25-19(18-14-8-5-9-15-18)16-10-13-17-11-6-4-7-12-17/h4-15,19H,16H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
YOMKLQLILNFNJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NOC(CC=CC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid](/img/structure/B15171004.png)

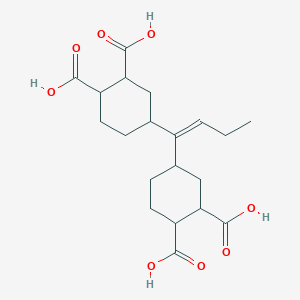

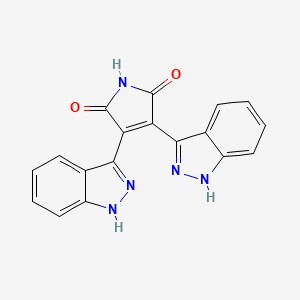
![2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)-](/img/structure/B15171035.png)
![2-Pyrimidinamine, 4-[2-[3-(2-furanyl)phenyl]ethyl]-6-(3-methylbutoxy)-](/img/structure/B15171039.png)
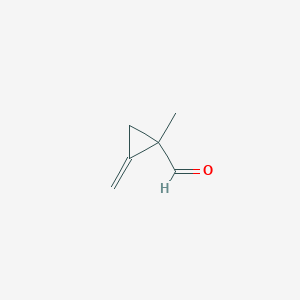
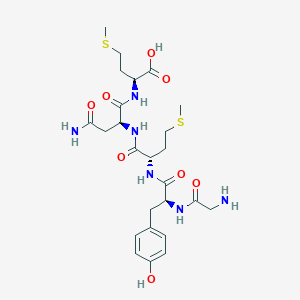
![3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide](/img/structure/B15171056.png)
